![molecular formula C18H25N3OS B2962599 1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897484-29-6](/img/structure/B2962599.png)
1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
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Overview
Description
1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one, also known as DMCM, is a chemical compound that has been widely used in scientific research for its unique properties. DMCM is a benzodiazepine receptor antagonist, which means that it can block the effects of benzodiazepines, a class of drugs that are commonly used as sedatives and anxiolytics. DMCM has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and toxicology.
Scientific Research Applications
Antibacterial Activity
The benzothiazole moiety is known for its antibacterial properties. Research indicates that derivatives of benzothiazole, such as the one , can be synthesized and evaluated for their effectiveness against bacterial strains. For instance, compounds with similar structures have shown activity against Bacillus subtilis and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) around 500 µg/mL . This suggests potential applications in developing new antibacterial agents.
Antitubercular Agents
Benzothiazole derivatives have been studied for their potential as antitubercular compounds. These compounds can be synthesized through various methods, including diazo-coupling and Knoevenagel condensation, and have shown inhibitory effects against Mycobacterium tuberculosis . The compound could be explored for its efficacy in treating tuberculosis, given its structural similarity to these derivatives.
Antipsychotic Drug Development
Piperazine, another component of the compound, is associated with antipsychotic effects. Derivatives that contain both isothiazole and piperazine moieties act as dopamine and serotonin antagonists and are used in antipsychotic drug substances . This compound could be a candidate for the development of new antipsychotic medications.
Anti-HIV Activity
Piperazine derivatives are also recognized for their anti-HIV properties. The compound’s structure, which includes a piperazine ring, might contribute to its potential application in anti-HIV drug development. Previous studies have shown that certain piperazine derivatives exhibit significant anti-HIV-1 activity .
Oxidosqualene Cyclase Inhibition
Benzothiazole derivatives have been identified as inhibitors of oxidosqualene cyclase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, such compounds could be used to develop treatments for hypercholesterolemia and related cardiovascular diseases .
Drug Likeness and “Drugability”
The compound’s potential for being developed into a pharmacological drug can be assessed by its drug likeness or “drugability” according to Lipinski’s rule of five. This assessment helps determine whether a compound has the properties that would make it a suitable oral drug in humans .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to have inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to exhibit better inhibition potency againstM. tuberculosis . The interaction of these compounds with their targets leads to this inhibitory effect .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of this bacterium .
Pharmacokinetics
The synthesized benzothiazole derivatives were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Benzothiazole derivatives have been found to exhibit inhibitory effects againstM. tuberculosis, suggesting that they may lead to the death of these bacteria .
properties
IUPAC Name |
1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-4-5-6-16(22)20-7-9-21(10-8-20)18-19-17-14(3)11-13(2)12-15(17)23-18/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPNHMLYUKOQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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